![molecular formula C16H16O4 B162124 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate CAS No. 87932-34-1](/img/structure/B162124.png)
2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate
Overview
Description
“2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate” is a chemical compound with the molecular formula C16H16O5 . It has an average mass of 288.295 Da and a monoisotopic mass of 288.099762 Da .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate” is represented by the formula C16H16O5 . The average mass is 288.295 Da and the monoisotopic mass is 288.099762 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate” are represented by its molecular formula C16H16O5 . It has an average mass of 288.295 Da and a monoisotopic mass of 288.099762 Da .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Formation of Boron Heterocycles : The compound forms boron heterocycles, such as 4-Ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene, through reactions with boron tribromide. These heterocycles have potential applications in organic synthesis and pharmaceuticals (Arcus, Main, & Nicholson, 1993).
Antimicrobial and Antioxidant Studies
- Antimicrobial Activity : Derivatives of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate have shown excellent antibacterial and antifungal properties. This indicates its potential for developing new antimicrobial agents (Raghavendra et al., 2016).
- Antioxidant Potential : Certain derivatives also manifested profound antioxidant potential, suggesting their possible use in oxidative stress-related conditions (Raghavendra et al., 2016).
Liquid Crystalline Properties
- Mesomorphic Behavior : Orthopalladated complexes of derivatives display thermotropic phase transition behavior, with potential applications in materials science and liquid crystal technology (Hoshino, Hasegawa, & Matsunaga, 1991).
Natural Product Synthesis
- Isolation from Natural Sources : Derivatives have been isolated from natural sources, such as the fungus Aspergillus carneus, indicating its occurrence in nature and potential for natural product synthesis (Xu et al., 2017).
Enzymatic Inhibition
- Cholinesterase Inhibition : Derivatives show significant cholinesterase inhibitory potential, suggesting their possible use in treating neurological disorders like Alzheimer's disease (Arfan et al., 2018).
Hypolipidemic Activity
- Potential Hypolipidemic Effects : Related compounds have shown potential hypolipidemic activity, indicating their use in managing lipid disorders (Baggaley, Fears, Hindley, Morgan, Murrell, & Thorne, 1977).
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate, also known as p-Hydroxyphenethyl anisate, is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, breaking down complex sugars into simpler ones for absorption in the gut.
Mode of Action
2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This inhibition is competitive, meaning the compound competes with the substrate for the enzyme’s active site .
Biochemical Pathways
By inhibiting α-glucosidase, 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate affects the carbohydrate digestion pathway. The downstream effect of this inhibition is a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability
Result of Action
The primary result of the action of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate is a decrease in postprandial blood glucose levels . By inhibiting α-glucosidase and slowing carbohydrate digestion, it reduces the rate at which glucose is released into the bloodstream.
properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMAYKYXHOGICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563192 | |
Record name | 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |
CAS RN |
87932-34-1 | |
Record name | 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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